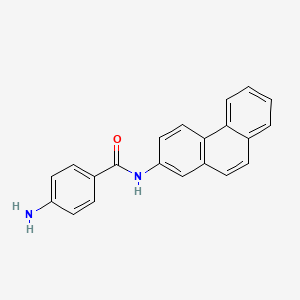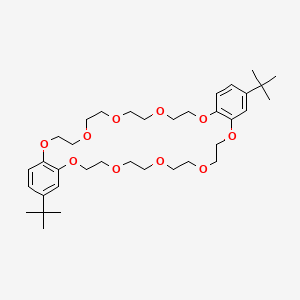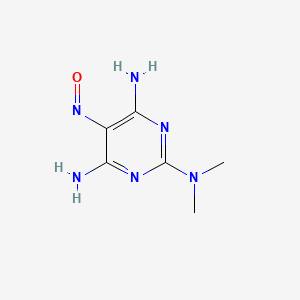
N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C6H10N6O and a molecular weight of 182.183 g/mol It is known for its unique structure, which includes a pyrimidine ring substituted with nitroso and dimethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine typically involves the reaction of appropriate pyrimidine derivatives with nitrosating agents under controlled conditions. One common method involves the use of dimethylamine and nitrosating agents such as sodium nitrite in acidic conditions to introduce the nitroso group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N4-(4-bromophenyl)-N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine
- N4-(4-methylphenyl)-5-nitroso-pyrimidine-2,4,6-triamine
- N4-(4-chlorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine
Uniqueness
N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylamino and nitroso groups on the pyrimidine ring allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Propiedades
Número CAS |
19791-41-4 |
|---|---|
Fórmula molecular |
C6H10N6O |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
2-N,2-N-dimethyl-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C6H10N6O/c1-12(2)6-9-4(7)3(11-13)5(8)10-6/h1-2H3,(H4,7,8,9,10) |
Clave InChI |
XLOFRICNVUHKOF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=C(C(=N1)N)N=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B14012136.png)
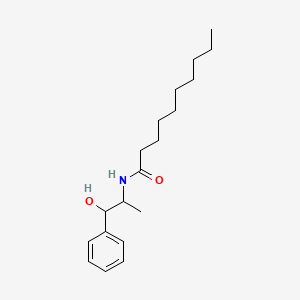

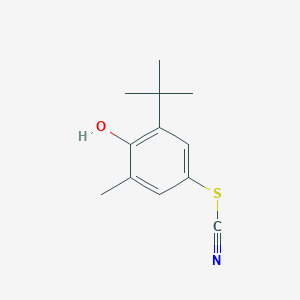
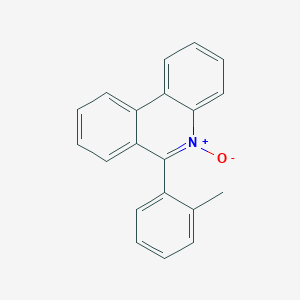

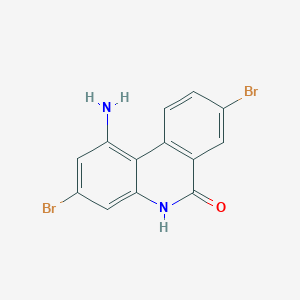
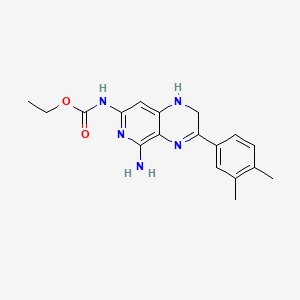
![n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14012192.png)
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-morpholin-4-ylmethanone;ethanesulfonic acid](/img/structure/B14012193.png)
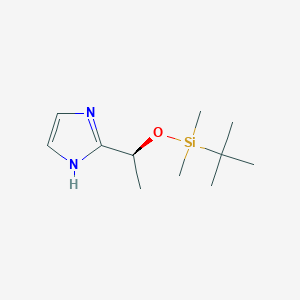
![2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol;hydrochloride](/img/structure/B14012204.png)
